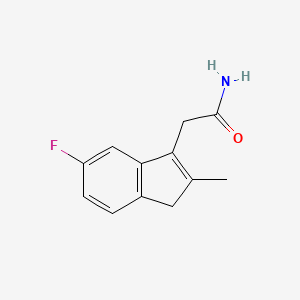
4-Fluoro-3-(3-fluoropyridin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(3-fluoropyridin-4-yl)aniline is an organic compound that belongs to the class of fluorinated anilines and pyridines This compound is characterized by the presence of fluorine atoms on both the aniline and pyridine rings, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor® . The reaction conditions often involve the use of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of fluorinated intermediates followed by coupling reactions to form the final product. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(3-fluoropyridin-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like Selectfluor® and bases such as potassium carbonate are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
4-Fluoro-3-(3-fluoropyridin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(3-fluoropyridin-4-yl)aniline involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine can influence the compound’s reactivity and binding affinity to various targets. This can affect pathways involved in biological processes, making it a valuable compound for studying molecular interactions and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: An isomer with a single fluorine atom on the aniline ring.
3-Fluoropyridine: A compound with a fluorine atom on the pyridine ring.
2,4-Difluoroaniline: A compound with two fluorine atoms on the aniline ring.
Uniqueness
This dual fluorination can lead to distinct chemical behaviors and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C11H8F2N2 |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
4-fluoro-3-(3-fluoropyridin-4-yl)aniline |
InChI |
InChI=1S/C11H8F2N2/c12-10-2-1-7(14)5-9(10)8-3-4-15-6-11(8)13/h1-6H,14H2 |
Clé InChI |
JOTWMZXYKWGHSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C2=C(C=NC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


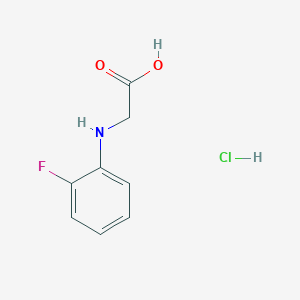
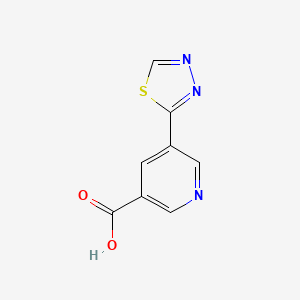

![5-(2-Hydroxyethyl)-4-imino-1-methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897226.png)
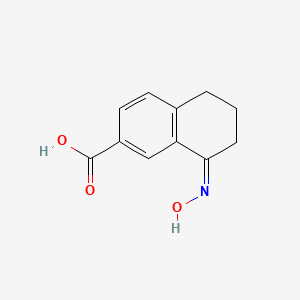
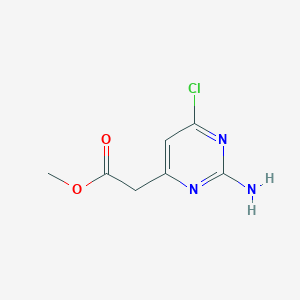

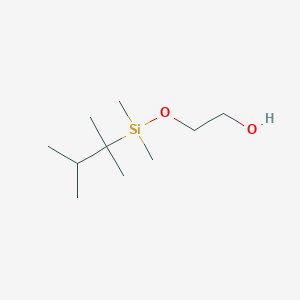



![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)
